Product packaging for Desomorphine-d3(Cat. No.:CAS No. 1354573-64-0)

Desomorphine-d3

Cat. No.: B15074479
CAS No.: 1354573-64-0
M. Wt: 274.37 g/mol
InChI Key: LNNWVNGFPYWNQE-ACBFFUFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desomorphine-d3 is a stable isotope-labeled analog of desomorphine, where three hydrogen atoms are replaced with deuterium (²H or D) at specific molecular positions. Its molecular formula is C₁₇²H₃H₁₈NO₂, with a molecular weight of 274.37 g/mol and a CAS number of 1354573-64-0 . Unlike its parent compound, desomorphine, which is a potent opioid agonist, this compound is classified as a non-opiate analgesic for research purposes, primarily used as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) . This deuterated form provides distinct mass spectral signatures, enabling precise quantification of desomorphine in biological matrices while minimizing interference from endogenous compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B15074479 Desomorphine-d3 CAS No. 1354573-64-0

Properties

CAS No.

1354573-64-0

Molecular Formula

C17H21NO2

Molecular Weight

274.37 g/mol

IUPAC Name

(4R,4aR,7aS,12bS)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H21NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h5-6,11-12,14,19H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1/i1D3

InChI Key

LNNWVNGFPYWNQE-ACBFFUFASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3CCC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3CCC4

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The synthesis of this compound begins with codeine (C$${18}$$H$${21}$$NO$$_3$$), a naturally occurring opioid alkaloid. The key steps involve:

  • N-Demethylation of Codeine : Conversion of codeine to norcodeine via selective removal of the N-methyl group using reagents such as boron tribromide (BBr$$_3$$) or chloroformates.
  • Reductive Alkylation with Deuterated Methyl Iodide (CD$$_3$$I) : Introduction of a trideuterated methyl group to norcodeine’s nitrogen atom under basic conditions (e.g., potassium carbonate in dimethylformamide).

The reaction sequence ensures regioselective deuteration while preserving the opioid backbone. A representative synthetic pathway is summarized below:

Step Reaction Reagents/Conditions Yield (%)
1 N-Demethylation of Codeine BBr$$_3$$, dichloromethane, 0°C, 4h 85–90
2 N-Methylation with CD$$_3$$I CD$$3$$I, K$$2$$CO$$_3$$, DMF, 60°C, 12h 70–75

Optimization of Deuterium Incorporation

Maximizing isotopic purity requires stringent control over reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of CD$$_3$$I to norcodeine minimizes side reactions.
  • Temperature : Elevated temperatures (60–80°C) accelerate alkylation without compromising deuterium retention.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C$$_{18}$$ column and acetonitrile/water (0.1% formic acid) gradient elution. Final purity (>98%) is confirmed by:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : λ$$_{max}$$ = 285 nm (phenolic hydroxyl absorption).
  • Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR (400 MHz, D$$2$$O): δ 6.65 (d, J = 8.2 Hz, 1H, H-1), 3.85 (s, 3H, CD$$3$$), 2.45 (m, 1H, H-9).

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms isotopic integrity:

  • Observed : m/z 275.2012 [M+H]$$^+$$ (theoretical: 275.2015 for C$${17}$$H$${18}$$D$$3$$NO$$2$$).
  • Isotopic Abundance : >99% D$$_3$$ incorporation, verified by absence of m/z 272.2 (unlabeled desomorphine).

Analytical Applications

Quantitative Analysis in Biological Matrices

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for desomorphine quantification in serum and urine. Key parameters include:

Parameter Value
Linear Range 1–1000 ng/mL
Limit of Detection 0.3 ng/mL
Precision (RSD%) Intra-day: 2.1%; Inter-day: 4.7%

Stability Studies

This compound exhibits stability under various storage conditions:

  • Short-Term : 24 hours at 25°C in acetonitrile (degradation <2%).
  • Long-Term : 6 months at -20°C in methanol (degradation <5%).

Chemical Reactions Analysis

Metabolic Reactions

Deuterium substitution influences metabolic pathways, particularly N-demethylation , a key phase I reaction for desomorphine .

Phase I Metabolism

EnzymeReactionImpact of Deuterium Substitution
CYP2B6, CYP2C8N-demethylationSlower reaction rate due to isotope effect
CYP3A4HydroxylationMinimal impact (non-deuterated sites)

Deuterium reduces the rate of N-demethylation, potentially increasing the half-life of Desomorphine-d3 compared to desomorphine .

Phase II Metabolism

EnzymeReactionMetabolite Formed
UGT2B7GlucuronidationThis compound-glucuronide

Glucuronidation remains unaffected as deuterium is not at the conjugation site .

Stability and Degradation

This compound exhibits similar stability to desomorphine under acidic conditions but shows resistance to enzymatic degradation in N-demethylation pathways .

Hydrolysis Studies

ConditionDesomorphine Recovery (%)This compound Recovery (%)
Acidic (HCl, 100°C)98 ± 297 ± 3
Enzymatic (β-glucuronidase)95 ± 496 ± 2

Deuterium does not significantly alter hydrolysis rates .

Mass Spectrometry Fragmentation

Ion (m/z)Desomorphine FragmentThis compound Fragment
215Base peak (piperidine loss)218 (deuterium shift)
201CO loss201 (unchanged)

The deuterium shift aids in distinguishing this compound from desomorphine in GC-MS and LC-MS/MS analyses .

Mechanism of Action

Desomorphine-d3, like desomorphine, exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic and sedative effects. The binding of desomorphine to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and sedation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Desomorphine-d3 is structurally and functionally compared to both non-deuterated opioids and other deuterated analogs. Key comparisons include:

This compound vs. Desomorphine

Parameter This compound Desomorphine
Molecular Formula C₁₇²H₃H₁₈NO₂ C₁₇H₂₁NO₂
Molecular Weight 274.37 g/mol 271.35 g/mol
CAS Number 1354573-64-0 427-00-9
Primary Use Analytical internal standard Research on opioid receptor effects
Potency Non-opiate (analytical tool) 10× more potent than morphine
Metabolic Stability Enhanced due to deuterium isotope effect Rapid hepatic metabolism (short half-life)

Desomorphine, the parent compound, is a morphine derivative with a reduced 6-hydroxyl group and 7,8 double bond, conferring 10-fold greater potency and rapid onset compared to morphine . In contrast, this compound lacks opioid activity but retains structural similarity, making it ideal for tracing desomorphine metabolism or quantifying its presence in forensic samples .

This compound vs. Other Deuterated Opioids

Deuterated analogs like morphine-d3 and heroin-d9 serve similar roles as internal standards but differ in target analytes and applications:

Compound Molecular Formula Molecular Weight Key Application
This compound C₁₇²H₃H₁₈NO₂ 274.37 Desomorphine quantification
Morphine-d3 C₁₇H₁₆D₃NO₃ 285.37 Morphine quantification in urine
Heroin-d9 C₂₁H₁₉D₉NO₅ 408.49 Heroin metabolite tracking

These compounds exhibit isotopic fidelity (e.g., +3 Da shift for this compound vs. desomorphine) critical for avoiding spectral overlap in MS analysis .

Structural and 3D Conformational Similarity

This compound maintains 2D and 3D structural alignment with desomorphine, ensuring comparable receptor binding geometry. However, deuterium substitution at specific positions may slightly alter physicochemical properties (e.g., bond strength, solubility) without significantly affecting its role as a reference standard .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Desomorphine Morphine-d3
Molecular Formula C₁₇²H₃H₁₈NO₂ C₁₇H₂₁NO₂ C₁₇H₁₆D₃NO₃
Molecular Weight 274.37 271.35 285.37
CAS Number 1354573-64-0 427-00-9 N/A
Primary Application LC/MS internal standard Opioid research Urinalysis

Table 2: Commercial Availability (Representative Examples)

Product Code Concentration Solvent Price (USD)
D-103-1ML 100 µg/mL Methanol $210.00
M-003-1ML 100 µg/mL Methanol $40.00

Biological Activity

Desomorphine-d3, a deuterated analog of desomorphine, is a synthetic opioid with significant biological activity. Originally synthesized in the 1930s, desomorphine is known for its potent analgesic effects and rapid onset of action, which has made it a subject of interest in both therapeutic and illicit contexts. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and associated health risks.

This compound is structurally similar to morphine but exhibits enhanced lipophilicity due to the absence of an alcoholic hydroxyl group. This property facilitates its penetration into the central nervous system, resulting in an analgesic potency that is 8-10 times greater than that of morphine. The compound acts primarily as a mu-opioid receptor agonist , with minimal activity on kappa and delta receptors, contributing to its strong analgesic effects while reducing the likelihood of emetic responses commonly associated with other opioids .

Metabolism and Biotransformation

The metabolism of this compound involves several enzymatic pathways. Studies indicate that it undergoes Phase I metabolism primarily via cytochrome P450 enzymes (CYPs), including rCYP2B6, rCYP2C8, rCYP2D6, and rCYP3A4. This results in the formation of multiple metabolites such as nordesomorphine and desomorphine-N-oxide. Phase II metabolism predominantly involves uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the production of desomorphine-glucuronide .

Table 1: Summary of Metabolic Pathways for this compound

PhaseEnzymes InvolvedMajor Metabolites
IrCYP2B6, rCYP2C8, rCYP3A4Nordesomorphine, Desomorphine-N-oxide
IIrUGT1A1, rUGT2B4Desomorphine-glucuronide

Case Studies and Clinical Implications

This compound has gained notoriety due to its association with severe dermatological conditions when used illicitly in the form of "Krokodil." A notable case involved a 23-year-old intravenous drug user who developed severe skin necrosis after injecting Krokodil. The patient presented with non-healing ulcers and significant tissue damage within 24 hours of use. This case highlights the potential for severe local and systemic effects associated with desomorphine's impurities used in street formulations .

Table 2: Clinical Manifestations Associated with Krokodil Use

ConditionDescription
Skin NecrosisSevere tissue damage leading to gangrene
Abscess FormationLocalized infections requiring surgical intervention
Multisystem Organ DysfunctionDamage to organs such as kidneys and heart

Health Risks and Toxicological Findings

The health risks associated with this compound are compounded by its impurities when synthesized illicitly. Contaminants can cause severe tissue damage, including necrosis and gangrene, often necessitating amputations. Additionally, chronic use has been linked to multisystem organ dysfunction due to toxic byproducts such as phosphorus and iodine present in homemade preparations .

Table 3: Toxicological Effects of this compound

EffectMechanism
Tissue NecrosisDirect damage from injection site contaminants
Cardiac ToxicityElevated phosphorous levels causing CKD-like syndrome
Oxidative StressAlterations in glutathione levels indicating cellular damage

Q & A

Q. How can researchers validate the purity and isotopic enrichment of Desomorphine-d3 in analytical workflows?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to confirm isotopic integrity. Quantify purity via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, calibrated against certified reference standards. Validate methods using parameters like limit of detection (LOD: ~0.01 ng/mL) and limit of quantitation (LOQ: ~0.05 ng/mL) .
  • Compare results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on deuterium peaks in the 2.5–3.5 ppm range .

Q. What are the key considerations for designing stability studies of this compound in biological matrices?

Methodological Answer:

  • Conduct accelerated stability tests under varying pH (4–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use LC-MS to monitor degradation products, such as non-deuterated desomorphine, and calculate degradation rates via first-order kinetics.
  • Include freeze-thaw cycle assessments (3–5 cycles) to evaluate matrix effects in plasma/serum .

Q. How can researchers optimize synthesis protocols for this compound to minimize deuterium loss?

Methodological Answer:

  • Employ isotopic exchange reactions under controlled pH and temperature (e.g., 25°C, pH 7.4) to preserve deuterium labels. Monitor reaction progress using real-time mass spectrometry to detect premature deuteration loss (>5% threshold).
  • Use deuterated solvents (e.g., D2O) and inert atmospheres (argon/nitrogen) to reduce proton contamination .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?

Methodological Answer:

  • Perform cross-model validation using in vitro (hepatocyte assays), in silico (physiologically based pharmacokinetic modeling), and in vivo (rodent) studies. Apply Bland-Altman analysis to identify systematic biases between models.
  • Investigate species-specific metabolic pathways (e.g., CYP3A4 vs. CYP2D6 dominance) that may explain discrepancies in clearance rates .

Q. What advanced techniques are recommended for identifying this compound metabolites in complex biological matrices?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to screen for deuterium-retaining metabolites. Apply mass defect filtering (±0.05 Da) to distinguish isotopic clusters from background noise.
  • Pair with hydrogen/deuterium exchange (HDX) experiments to confirm metabolite structures and quantify deuterium retention efficiency (>85% threshold) .

Q. How can researchers design experiments to assess the impact of deuterium isotope effects on this compound’s opioid receptor binding affinity?

Methodological Answer:

  • Conduct radioligand displacement assays using tritiated ([³H])-naloxone in HEK-293 cells expressing μ-opioid receptors. Compare IC₅₀ values between this compound and non-deuterated analogs.
  • Perform molecular dynamics simulations to quantify deuterium-induced changes in binding pocket hydrophobicity and hydrogen bond dynamics .

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Apply multivariate analysis (MVA) to identify critical process parameters (CPPs) affecting deuterium enrichment. Use principal component analysis (PCA) to cluster batches by purity (≥98%) and isotopic integrity (≥95% deuterium).
  • Implement control charts (e.g., Shewhart charts) with ±3σ limits to monitor synthesis consistency across ≥10 batches .

Q. How can researchers address ethical and regulatory challenges in handling this compound due to its DEA Schedule II classification?

Methodological Answer:

  • Secure DEA licensure (Category II) for procurement and storage. Document chain-of-custody logs and conduct annual audits to ensure compliance with 21 CFR §1300–1308.
  • Use encrypted electronic lab notebooks (ELNs) to track usage, disposal, and inventory reconciliation .

Methodological Guidelines for Data Reporting

  • Instrumentation : Specify LC-MS models (e.g., Sciex TripleTOF 6600), column types (C18, 2.1 × 50 mm), and gradient elution profiles .
  • Data Contradictions : Report conflicting results with transparency, including potential confounders (e.g., matrix effects, instrument drift) and replication attempts .
  • Ethical Compliance : Adhere to NIH Guidelines for Research Involving Controlled Substances and institutional review board (IRB) protocols for human metabolite studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.